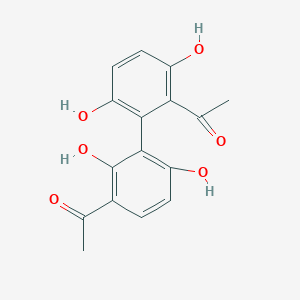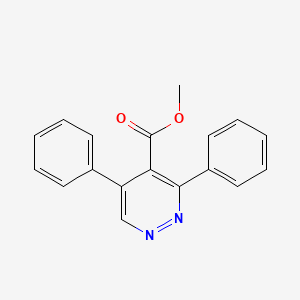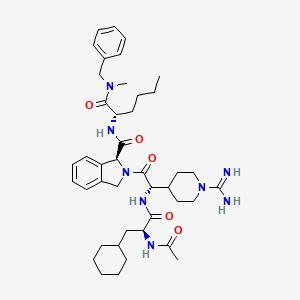
Artonin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Artonin b belongs to the class of organic compounds known as pyranoxanthones. These are organic aromatic compounds containing a pyran or a hydrogenated derivative fused to a xanthone ring system. Artonin b exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, artonin b is primarily located in the membrane (predicted from logP). Outside of the human body, artonin b can be found in fruits. This makes artonin b a potential biomarker for the consumption of this food product.
Aplicaciones Científicas De Investigación
Anticancer Effects in Leukemia Cells
Artonin B has demonstrated significant efficacy in inducing cell death in human acute lymphoblastic leukemia cells (CCRF-CEM). This effect was found to be dose- and time-dependent, particularly affecting leukemia cells while showing minimal impact on normal epithelial cells. The mechanism involves apoptotic induction through mitochondrial pathway disruption and caspase activation (Lee, Lin, & Jow, 2006).
Ovarian Cancer Cell Apoptosis
Artonin B has been shown to induce apoptosis in ovarian cancer cell lines, specifically through mitochondrial dysregulation. This includes activation of caspases and modulation of the expression of pro-survival and pro-apoptotic Bcl-2 family members (Rahman et al., 2016).
Breast Cancer Treatment Potential
Studies have shown that Artonin B exhibits a potent anticancer effect in MCF-7 breast cancer cells. The compound's action is linked to the induction of apoptosis via the mitochondrial pathway, ROS generation, and livin suppression, independent of p53 status (Etti et al., 2017).
Triple Negative Breast Cancer Inhibition
Artonin B has been observed to inhibit the proliferation of MDA-MB 231 triple negative breast cancer cells. The compound triggers both extrinsic and intrinsic apoptosis pathways, including increased reactive oxygen species and cytochrome c release, suggesting its potential as a therapeutic agent (Etti et al., 2017).
Lung Cancer Cell Migration and Invasion
Artonin B has been found to inhibit the migration and invasion of human lung cancer cells. This effect is associated with decreased activation of several motility-related proteins, suggesting its potential in anti-metastasis treatment (Plaibua et al., 2013).
Colon Cancer Apoptosis Induction
In studies on colon cancer cells, Artonin B has demonstrated an ability to induce apoptosis and cell cycle arrest. This involves changes in mitochondrial membrane potential and modulation of proapoptotic and anti-apoptotic protein expression, highlighting its potential as an anticancer drug for colon cancer (Yangnok et al., 2022).
Propiedades
Número CAS |
124693-70-5 |
|---|---|
Nombre del producto |
Artonin B |
Fórmula molecular |
C30H30O7 |
Peso molecular |
502.6 g/mol |
Nombre IUPAC |
5,7,8,15-tetrahydroxy-19,19-dimethyl-22-(3-methylbut-2-enyl)-10-prop-1-en-2-yl-2,20-dioxapentacyclo[12.8.0.03,12.04,9.016,21]docosa-1(14),3(12),4(9),5,7,15,17,21-octaen-13-one |
InChI |
InChI=1S/C30H30O7/c1-13(2)7-8-16-27-15(9-10-30(5,6)37-27)24(33)23-25(34)18-11-17(14(3)4)21-22(29(18)36-28(16)23)19(31)12-20(32)26(21)35/h7,9-10,12,17,31-33,35H,3,8,11H2,1-2,4-6H3 |
Clave InChI |
IGNKZOMBJGAKHN-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C2C(=C(C3=C1OC4=C(C3=O)CC(C5=C4C(=CC(=C5O)O)O)C(=C)C)O)C=CC(O2)(C)C)C |
SMILES canónico |
CC(=CCC1=C2C(=C(C3=C1OC4=C(C3=O)CC(C5=C4C(=CC(=C5O)O)O)C(=C)C)O)C=CC(O2)(C)C)C |
melting_point |
219-222°C |
Descripción física |
Solid |
Sinónimos |
artonin B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



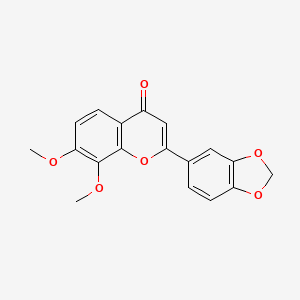


![methyl 2-[(1R,2S,4R,6R,9R,10S,11R,15R,18R)-6-(furan-3-yl)-7,9,11,15-tetramethyl-12,16-dioxo-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-10-yl]acetate](/img/structure/B1250979.png)
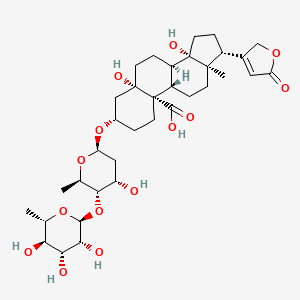
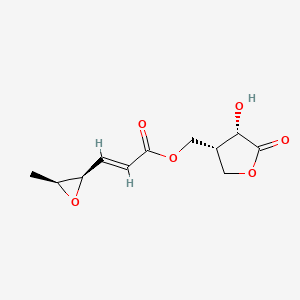
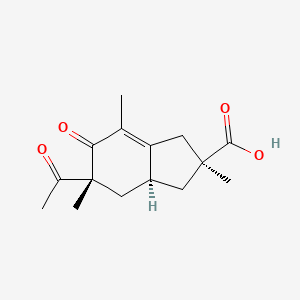
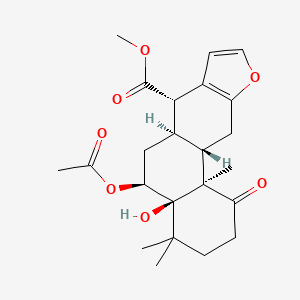


![(2Z,5R)-4-methyl-2-[[4-(3-methylbut-2-enoxy)phenyl]methylidene]spiro[1,4-diazabicyclo[3.2.1]octane-7,4'-cyclohexane]-1'-one](/img/structure/B1250992.png)
